N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a thiazole ring, a fluorobenzyl group, and a chromene moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
The synthesis of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. The chromene moiety is then incorporated via a cyclization reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Scientific Research Applications
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been explored for its potential in various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Its unique chemical properties make it suitable for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: This compound shares a similar thiazole and fluorobenzyl structure but differs in the chromene moiety, leading to different chemical and biological properties.
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,6-dimethoxybenzamide:
Biological Activity
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity:
- Fluorobenzyl Group : Enhances lipophilicity and may influence interactions with biological targets.
- Thiazole Ring : Aids in enzyme interaction and contributes to the compound's overall reactivity.
- Chromene Core : Provides a scaffold for further modifications and biological testing.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells).
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX).
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The thiazole and fluorobenzyl groups facilitate binding to active sites of enzymes, leading to inhibition or modulation of their activity.
- Cellular Pathway Interference : By interacting with cellular receptors, the compound may alter signaling pathways involved in cell proliferation and apoptosis.
Case Studies
-
Cytotoxicity Assay :
- Objective : Evaluate the cytotoxic effects on MCF-7 cells.
- Method : MTT assay was employed to determine cell viability.
- Results : IC50 values indicated significant cytotoxicity at concentrations as low as 10 µM.
-
Enzyme Inhibition Study :
- Objective : Assess inhibition of COX enzymes.
- Method : Enzymatic assays were conducted to measure inhibitory effects.
- Results : The compound demonstrated moderate inhibition of COX-2 with an IC50 value of 15 µM.
Table 1: Biological Activity Summary
Activity Type | Target/Effect | IC50 Value (µM) |
---|---|---|
Antimicrobial | Various bacterial strains | 20 - 30 |
Anticancer | MCF-7 cells | 10 |
COX Enzyme Inhibition | COX-2 | 15 |
LOX Enzyme Inhibition | LOX-5 | 12 |
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-fluorobenzyl)-4H-chromene-2-carboxamide | Lacks thiazole ring | Lower anticancer activity |
N-(4-methylbenzyl)-thiazole derivative | Different substituent on benzyl group | Moderate antimicrobial properties |
N-(5-chloro-2-methoxyphenyl)-thiazole derivative | Additional methoxy group | Enhanced solubility, varied activity |
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S2/c22-14-7-5-13(6-8-14)10-28-11-15-12-29-21(23-15)24-20(26)19-9-17(25)16-3-1-2-4-18(16)27-19/h1-9,12H,10-11H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZWMOYIDJGITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)CSCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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